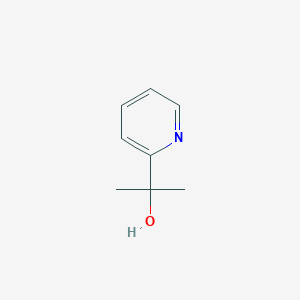

2-(Pyridin-2-yl)propan-2-ol

Descripción general

Descripción

“2-(Pyridin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is also known by its IUPAC name "2-(2-pyridinyl)-2-propanol" . The compound is a solid at room temperature .

Synthesis Analysis

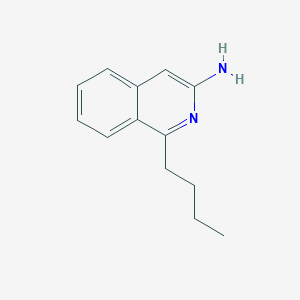

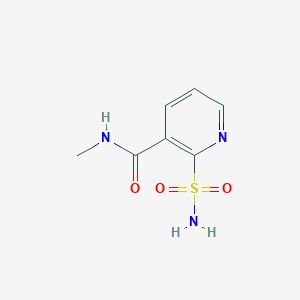

The synthesis of “2-(Pyridin-2-yl)propan-2-ol” and its derivatives has been reported in several studies . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized, and their biological activities were evaluated . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-yl)propan-2-ol” has been analyzed in several studies . For example, a new type of rod-like Mn12 metal cluster, where the ligand (dmhmpH) is 2-(pyridin-2-yl)propan-2-ol, was synthesized .Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-2-yl)propan-2-ol” have been studied . For instance, a study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .Physical And Chemical Properties Analysis

“2-(Pyridin-2-yl)propan-2-ol” has a density of 1.1±0.1 g/cm3, a boiling point of 226.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.0±3.0 kJ/mol and a flash point of 91.0±20.4 °C .Aplicaciones Científicas De Investigación

Trypanocidal Activity : A study synthesized a series of compounds including derivatives of 2-(Pyridin-2-yl)propan-2-ol, which exhibited trypanocidal activity against Trypanosoma cruzi, the parasite causing Chagas disease. However, the study noted that some compounds demonstrated severe host cell toxicity (Balfour et al., 2017).

Metabolism Studies : Research on the metabolism of 1-furan-2-yl-3-pyridin-2-yl-propenone (a related compound) in rat liver identified 2-(Pyridin-2-yl)propan-2-ol as a metabolite, highlighting its role in biological processes (Lee et al., 2006).

Molecular Aggregation Studies : A study on the aggregation of molecules in liquid pyridine and its solutions found that 2-(Pyridin-2-yl)propan-2-ol was involved in the formation of hydrogen-bonded aggregates (Tukhvatullin et al., 2010).

α1 Receptor Antagonistic Activity : Research aimed at synthesizing derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, related to 2-(Pyridin-2-yl)propan-2-ol, indicated potential α1 receptor antagonistic activity (Hon, 2013).

Complexation to Cadmium(II) : A study on the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, related to 2-(Pyridin-2-yl)propan-2-ol, investigated its complexation to Cadmium(II), showing potential applications in coordination chemistry (Hakimi et al., 2013).

Asymmetric Synthesis of Pyridine-β-nitroalcohols : Another study demonstrated the use of dynamic nitroaldol systems, including 2-nitro-1-(pyridine-4-yl)propan-1-ol (a derivative of 2-(Pyridin-2-yl)propan-2-ol), for the diastereoselective crystallization process, leading to asymmetric synthesis (Angelin et al., 2010).

Phosphate Diester Hydrolysis : Research on Zn(II) complexes with alkoxide pendants, including 2-(Pyridin-2-yl)propan-2-ol, highlighted their activity in catalyzing the hydrolysis of bis(p-nitrophenyl)phosphate, an important reaction in biochemistry (Zhang & Liang, 2006).

Mecanismo De Acción

Target of Action

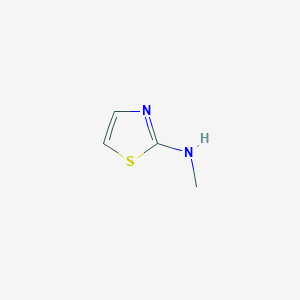

It has been used in the synthesis of novel heterocyclic compounds with potential biological activities .

Mode of Action

It has been used as a ligand in the formation of manganese complexes for oxygen-evolution catalysis

Biochemical Pathways

It has been involved in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their anti-fibrotic activities .

Action Environment

The compound is typically stored in an inert atmosphere at room temperature .

Propiedades

IUPAC Name |

2-pyridin-2-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-8(2,10)7-5-3-4-6-9-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZJNRNNOOBBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381291 | |

| Record name | 2-(Pyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)propan-2-ol | |

CAS RN |

37988-38-8 | |

| Record name | α,α-Dimethyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37988-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Pyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

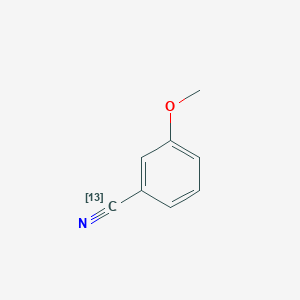

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

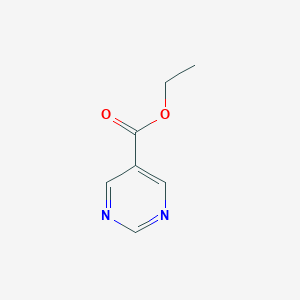

Q1: Why is there interest in using manganese complexes with ligands like 2-(pyridin-2-yl)propan-2-ol for oxygen evolution catalysis?

A1: Manganese is an abundant and inexpensive metal that plays a crucial role in the natural process of water oxidation in photosynthesis. [, ] Therefore, researchers are exploring manganese complexes as potential catalysts for artificial photosynthesis and sustainable energy applications. 2-(Pyridin-2-yl)propan-2-ol and similar ligands offer a combination of nitrogen and oxygen donor atoms, creating a favorable environment for stabilizing high-valent manganese species, which are believed to be crucial intermediates in the oxygen evolution reaction.

Q2: How does the structure of the ligand influence the catalytic activity of the manganese complex?

A2: The study by [] compared three ligands with varying structures, all containing pyridine alkoxide moieties: 2-(pyridin-2-yl)propan-2-ol, 2,2'-(pyridine-2,6-diyl)bis(propan-2-ol), and 2-[(2,2'-bipyridin)-6-yl]propan-2-ol. Interestingly, only the manganese complex with 2-[(2,2'-bipyridin)-6-yl]propan-2-ol showed significant oxygen evolution activity when using Oxone as the oxidant. This suggests that the specific arrangement of nitrogen and oxygen donor atoms, as well as the overall rigidity of the ligand, play a significant role in dictating the catalytic performance. Further research is needed to fully understand the structure-activity relationship and optimize ligand design for enhanced catalytic efficiency.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)